molecular formula C15H14N2O2 B2874297 2-(phenylamino)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione CAS No. 301298-86-2

2-(phenylamino)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No. B2874297
M. Wt: 254.289
InChI Key: BLSSHYGXVMUFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(phenylamino)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MI-219 and has been studied extensively for its ability to inhibit the activity of p53, a tumor suppressor protein that plays a crucial role in preventing the development of cancer.

Scientific Research Applications

Anticancer and Antimicrobial Applications

A series of novel hybrid compounds, integrating chalcone and methanoisoindole units, demonstrated significant anticancer activity against C6 gliocarcinoma cells in rats. These compounds, including variations of the core chemical structure, showed inhibition rates ranging from 80.51% to 97.02%, compared to the standard 5-FU. Additionally, some derivatives exhibited antimicrobial activity against human pathogens. Their potential in biomedical applications is further underscored by their inhibition effects on human carbonic anhydrase I and II isoenzymes, with Ki values in the low picomolar range, indicating potent inhibitory capabilities (Kocyigit et al., 2017).

Carbonic Anhydrase Inhibition

Another study focused on the synthesis and evaluation of novel isoindolylthiazole derivatives for their inhibition of human carbonic anhydrase isoenzymes I and II. These compounds displayed impressive inhibitory effects, with Ki values ranging from 27.07 to 37.80 nM against hCA I and 11.80 to 25.81 nM against hCA II. These findings suggest that the new derivatives are more effective inhibitors than acetazolamide (AZA), a clinically used carbonic anhydrase inhibitor, highlighting their potential as therapeutic agents (Kocyigit, Aslan, Gulcin, Temel, & Ceylan, 2016).

Enzyme Inhibition and Biological Activity

Research into the synthesis and investigation of anticancer, antibacterial activities, and enzyme inhibition profiles of pyrazoline derivatives based on the core chemical structure revealed their potent antimicrobial and anticancer activities. Moreover, these derivatives showed significant inhibition against acetylcholinesterase (AChE) enzyme and carbonic anhydrase I and II isozymes, with Ki values indicating high potency. These findings underscore the compounds' potential for further exploration as therapeutic agents in treating various conditions (Kocyigit, Budak, Gürdere, Dürü, Taslimi, Gulcin, & Ceylan, 2019).

properties

IUPAC Name

4-anilino-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-14-12-9-6-7-10(8-9)13(12)15(19)17(14)16-11-4-2-1-3-5-11/h1-7,9-10,12-13,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSSHYGXVMUFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662755
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(phenylamino)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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